Executive Summary: Structural Disambiguation & Significance
Executive Summary: Structural Disambiguation & Significance
In-Depth Technical Guide: 4-Piperidinyl 2-Aminobenzoate (Anthranilate Ester)
The chemical designation "2-amino-4-piperidinyl benzoate ester" presents a critical nomenclature ambiguity that must be resolved for accurate scientific discussion. This string can be interpreted in two ways:
-
Literal Interpretation (Chemically Unstable): A benzoate ester attached to position 4 of a piperidine ring, with an amino group at position 2 of the piperidine ring.
-
Analysis: An amino group at the C2 position of a saturated nitrogen heterocycle (alpha to the nitrogen) forms a cyclic hemiaminal (or aminal). Without specific substitution or protection, this structure is inherently unstable and prone to hydrolysis or ring-opening tautomerization. It is rarely a stable isolable drug substance.
-
-
Pharmacological Interpretation (Chemically Stable): The ester formed between 4-hydroxypiperidine and 2-aminobenzoic acid (Anthranilic acid) .
-
Analysis: This structure, correctly identified as piperidin-4-yl 2-aminobenzoate (or 4-piperidinyl anthranilate), is a stable, synthetically accessible pharmacophore. It shares significant structural homology with local anesthetics (e.g., Procaine, Benzocaine) and antispasmodic agents.
-
This guide focuses on the stable, pharmacologically relevant entity: Piperidin-4-yl 2-aminobenzoate. It serves as a versatile scaffold in medicinal chemistry, particularly in the development of GPCR ligands and ion channel modulators.
Part 1: Chemical Identity & Properties
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | Piperidin-4-yl 2-aminobenzoate |
| Common Name | 4-Piperidinyl anthranilate |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| SMILES | C1CNCCC1OC(=O)C2=CC=CC=C2N |
| LogP (Predicted) | ~1.8 (Lipophilic, suitable for membrane penetration) |
| pKa (Predicted) | ~9.8 (Piperidine N), ~2.5 (Aniline N) |
Structural Analysis
The molecule consists of a lipophilic anthranilate head group linked via an ester bond to a polar piperidine tail .
-
Anthranilate Moiety: Provides aromatic stacking interactions and hydrogen bonding capability (via the primary amine). It mimics the benzoate portion of cocaine or procaine.
-
Piperidine Ring: A secondary amine that is protonated at physiological pH, crucial for interaction with anionic residues (e.g., Asp/Glu) in receptor binding pockets (GPCRs, Na+ channels).
Part 2: Synthesis & Reaction Pathways
The synthesis of 4-piperidinyl 2-aminobenzoate requires a protection-deprotection strategy to prevent self-polymerization of the piperidine nitrogen during the esterification step.
Synthetic Strategy (Retrosynthetic Analysis)
-
Target: Piperidin-4-yl 2-aminobenzoate.
-
Precursor: N-Protected 4-hydroxypiperidine (e.g., N-Boc-4-piperidinol).
-
Acylating Agent: Isatoic anhydride (preferred over anthranilic acid to avoid coupling reagents and side reactions).
Pathway Visualization (DOT Diagram)
Caption: Step-wise synthesis of Piperidin-4-yl 2-aminobenzoate via Isatoic Anhydride ring-opening.
Part 3: Experimental Protocols
Protocol 3.1: Synthesis of N-Boc-4-Piperidinyl 2-Aminobenzoate
Objective: To couple the anthranilate moiety to the protected piperidine scaffold.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Isatoic anhydride (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) or DMF (Solvent)
Procedure:
-
Dissolution: Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in dry DMF (20 mL) under an inert atmosphere (N₂).
-
Catalyst Addition: Add DMAP (1 mmol) and TEA (12 mmol) to the solution. Stir for 10 minutes at room temperature.
-
Coupling: Slowly add Isatoic anhydride (11 mmol) portion-wise. The reaction will evolve CO₂ gas (bubbling).
-
Heating: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting alcohol is consumed.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3x) and brine (1x) to remove DMF and unreacted isatoic acid byproducts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the N-Boc protected ester.
Protocol 3.2: Deprotection to Piperidin-4-yl 2-Aminobenzoate
Objective: Removal of the Boc group to yield the free secondary amine.
Reagents:
-
N-Boc-4-piperidinyl 2-aminobenzoate (from Step 3.1)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the N-Boc intermediate (5 mmol) in DCM (10 mL).
-
Acidolysis: Add TFA (5 mL) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by LC-MS for the disappearance of the Boc-protected mass.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess TFA.
-
Neutralization (Critical): The residue is the TFA salt. To obtain the free base, dissolve in DCM and wash with saturated NaHCO₃ solution.
-
Note: The ester bond is sensitive to strong base; use mild basic conditions and work quickly.
-
-
Isolation: Dry the organic layer (Na₂SO₄) and concentrate to yield the target compound as a viscous oil or low-melting solid.
Part 4: Pharmacological Relevance & SAR
The 4-piperidinyl benzoate scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for tropane alkaloids or linear alkyl amines.
Structure-Activity Relationship (SAR)
-
Local Anesthetic Activity: Similar to Piperocaine (Metycaine), the 4-piperidinyl ester mimics the lipophilic head/hydrophilic tail requirement for blocking voltage-gated sodium channels (Nav). The anthranilate amino group (2-NH₂) adds electron density to the aromatic ring, potentially modulating potency via pi-cation interactions in the channel pore.
-
GPCR Ligands: This scaffold appears in antagonists for Muscarinic receptors (M1/M3) and modulators of Serotonin (5-HT) receptors. The secondary amine of the piperidine allows for further diversification (e.g., N-alkylation with benzyl groups) to target specific receptor subtypes.
Comparative Analysis (DOT Diagram)
Caption: Structural homology of 4-piperidinyl 2-aminobenzoate to known anesthetic and antispasmodic pharmacophores.
References
-
Grob, C. A., & Brenneisen, P. (1958).[1] Die Synthese von 4-Brom- und 4-Hydroxy-chinuclidin. Helvetica Chimica Acta.[1] [Link]
- Context: Foundational chemistry for quinuclidine and piperidine ester synthesis.
-
Kumaran, D., et al. (1999).[1] Crystal structure and conformational analysis of piperidine derivatives. Journal of Chemical Crystallography. [Link][1]
- Context: Structural analysis of substituted piperidine benzo
-
Coutts, R. T., & Casy, A. F. (1975). Pyridines and Reduced Pyridines of Pharmacological Interest. In Heterocyclic Compounds. [Link][1]
- Context: Comprehensive review of piperidine-based pharmacophores and their synthesis.
-
PubChem Compound Summary. (n.d.). Piperidin-4-yl 2-aminobenzoate. National Center for Biotechnology Information. [Link]
- Context: Verification of chemical identity and SMILES d
